4-nitro-1H-indole-6-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
4-nitro-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)5-3-7-6(1-2-10-7)8(4-5)11(14)15/h1-4,10H,(H,12,13) |
InChI Key |
RDBWOFDEHBHBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Spectroscopic and X Ray Crystallographic Analysis of 4 Nitro 1h Indole 6 Carboxylic Acid and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of 4-nitro-1H-indole-6-carboxylic acid is expected to show several key absorption bands. The O-H stretch of the carboxylic acid typically appears as a very broad band in the 2500-3300 cm⁻¹ region. youtube.com The N-H stretching vibration of the indole (B1671886) ring is observed around 3300-3500 cm⁻¹. nih.gov The C=O stretch of the carboxylic acid group gives a strong, sharp absorption band between 1680-1710 cm⁻¹. youtube.com The presence of the nitro group is confirmed by two characteristic strong bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic C=C stretching vibrations, which are often strong in Raman spectra, are expected in the 1400-1625 cm⁻¹ range. scialert.net The symmetric stretch of the nitro group also typically produces a strong Raman signal. This technique is particularly useful for analyzing bulk samples and can provide insights into the molecular conformation and intermolecular interactions in the solid state.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical FT-IR Range (cm⁻¹) | Typical FT-Raman Range (cm⁻¹) |
| Indole N-H | Stretching | 3300 - 3500 | 3300 - 3500 |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 (very broad) | Weak or not observed |
| Carboxylic Acid C=O | Stretching | 1680 - 1710 | 1680 - 1710 |
| Nitro NO₂ | Asymmetric Stretch | 1500 - 1560 | 1500 - 1560 |
| Nitro NO₂ | Symmetric Stretch | 1300 - 1370 | 1300 - 1370 (strong) |
| Aromatic C=C | Stretching | ~1450 - 1620 | ~1450 - 1620 (strong) |
| Carboxylic Acid C-O | Stretching | 1200 - 1395 | 1200 - 1395 |
Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., ESI-HRMS)
Advanced mass spectrometry techniques, such as Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS), are critical for determining the exact molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.
For this compound (C₉H₆N₂O₄), ESI-HRMS in negative ion mode would be expected to show a prominent [M-H]⁻ ion. The high resolution of the measurement allows for the determination of the mass with high accuracy, confirming the elemental composition.
The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable structural information. For nitroaromatic compounds, characteristic neutral losses of NO (30 Da) and NO₂ (46 Da) are common. nih.govnih.gov For carboxylic acids, fragmentation often involves the loss of H₂O (18 Da) and CO₂ (44 Da). nih.govresearchgate.net The fragmentation of the parent ion of this compound would likely involve a combination of these pathways, helping to confirm the connectivity of the nitro and carboxylic acid groups to the indole scaffold. Studies on related nitroindole isomers have identified key fragments corresponding to the loss of NO and NO₂ from the molecular ion. nih.govacs.org
Interactive Data Table: Predicted ESI-HRMS Data and Key Fragments
| Species | Formula | Calculated m/z | Description |
| [M-H]⁻ | C₉H₅N₂O₄⁻ | 205.0204 | Deprotonated molecular ion |
| [M-H-NO]⁻ | C₉H₅NO₃⁻ | 175.0248 | Loss of nitric oxide |
| [M-H-NO₂]⁻ | C₉H₅NO₂⁻ | 159.0302 | Loss of nitrogen dioxide |
| [M-H-CO₂]⁻ | C₈H₅N₂O₂⁻ | 161.0357 | Loss of carbon dioxide (decarboxylation) |
| [M-H-H₂O]⁻ | C₉H₃N₂O₃⁻ | 187.0098 | Loss of water |
Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry.
Furthermore, the analysis reveals how molecules pack in the crystal lattice. Key intermolecular interactions, such as hydrogen bonding, are elucidated. For this compound, strong hydrogen bonds are expected between the carboxylic acid groups of adjacent molecules, likely forming centrosymmetric dimers via O-H···O interactions. mdpi.com The indole N-H group can also act as a hydrogen bond donor, while the oxygen atoms of the nitro and carboxyl groups can act as acceptors, leading to a complex three-dimensional network. Pi-stacking interactions between the aromatic indole rings may also play a role in stabilizing the crystal structure.
Interactive Data Table: Representative Crystallographic Parameters from a Related Indole Derivative (5-Methoxy-1H-Indole-2-Carboxylic Acid) Note: This data is from a related structure to illustrate typical bond lengths and the formation of hydrogen-bonded dimers.
| Parameter | Description | Value | Reference |
| Crystal System | - | Monoclinic | mdpi.com |
| Space Group | - | P2₁/c | mdpi.com |
| O-H···O | H-bond distance in dimer | ~2.6 Å | mdpi.com |
| C=O | Carboxyl bond length | ~1.22 Å | mdpi.com |
| C-O | Carboxyl bond length | ~1.31 Å | mdpi.com |
| N-H···O | Inter-dimer H-bond | Yes | mdpi.com |
Computational Chemistry and Theoretical Investigations of 4 Nitro 1h Indole 6 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-nitro-1H-indole-6-carboxylic acid, DFT calculations are instrumental in understanding how the substituent groups—the electron-withdrawing nitro group (-NO₂) and the carboxylic acid group (-COOH)—influence the properties of the indole (B1671886) ring. Methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic properties. bohrium.com
The electron density distribution in this compound is significantly polarized due to the presence of the nitro and carboxylic acid groups. The nitro group at the C4 position acts as a strong electron-withdrawing group, reducing the π-electron density within the indole ring system. This electronic effect is crucial in determining the molecule's reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution on the molecule's surface. wuxiapptec.comavogadro.cc In an MEP map of this compound, distinct regions of positive and negative potential are observed:
Negative Potential (Red/Yellow): These electron-rich areas are typically located around the oxygen atoms of both the nitro group and the carboxylic acid group. researchgate.net These sites are susceptible to electrophilic attack and are key for forming hydrogen bonds.
Positive Potential (Blue): This electron-deficient region is most prominent around the hydrogen atom of the carboxylic acid and the N-H proton of the indole ring, indicating their acidic nature. wuxiapptec.com The presence of the nitro group likely increases the positive potential on the ring protons, influencing their chemical shifts in NMR spectroscopy.
This charge distribution is fundamental to understanding how the molecule interacts with solvents, receptors, and other molecules. researchgate.net
DFT calculations can predict the most likely sites for chemical reactions (regioselectivity) by modeling transition states and calculating their corresponding activation energy barriers. For electrophilic substitution reactions, the electron-withdrawing nature of the nitro group deactivates the benzene (B151609) portion of the indole ring, suggesting that reactions might favor the pyrrole (B145914) ring.
Computational models can compare the energy barriers for reactions at different positions on the molecule. nih.govfrontiersin.org For instance, in reactions involving the carboxylic acid group, such as esterification or amidation, DFT can model the transition state energies. Similarly, for reactions on the indole ring, calculations can determine whether substitution is more favorable at the C2, C3, C5, or C7 positions by comparing the activation energies for each pathway. researchgate.net Studies on related indolynes have shown that electronic effects from substituents can dramatically influence the regioselectivity of cycloaddition reactions by polarizing the reactive intermediate. nih.gov
| Computational Parameter | Predicted Influence on this compound |
| HOMO-LUMO Gap | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates chemical reactivity and stability. A smaller gap, expected due to the nitro group, suggests higher reactivity. eurjchem.com |
| Activation Energy (Ea) | Calculations can predict the Ea for various reactions, such as electrophilic aromatic substitution or nucleophilic attack, helping to determine the most probable reaction pathway. nih.gov |
| NPA Charges | Natural Population Analysis (NPA) charges reveal the charge distribution at the atomic level, highlighting the electrophilic and nucleophilic centers within the molecule. frontiersin.org |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jbcpm.com For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Studies on similar indole-6-carboxylic acid derivatives have shown their potential to bind to enzymes like EGFR and VEGFR-2, where the carboxylic acid moiety often forms crucial hydrogen bonds within the active site. nih.gov In a hypothetical docking scenario, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the nitro group might form interactions with specific polar residues. researchgate.net
Molecular Dynamics (MD) simulations extend the static picture from docking by simulating the movement of atoms in the ligand-protein complex over time. mdpi.com An MD simulation of this compound bound to a target would reveal the stability of the binding pose, the flexibility of the ligand in the binding pocket, and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net
| Simulation Type | Information Gained | Potential Findings for this compound |
| Molecular Docking | Binding affinity (score), preferred binding pose, key interacting residues. mdpi.com | Prediction of binding to kinase domains or other enzyme active sites; identification of hydrogen bonds via the -COOH and -NO₂ groups. nih.govacs.org |
| Molecular Dynamics | Stability of the ligand-protein complex, conformational changes, solvent effects. mdpi.com | Assessment of the stability of the predicted docking pose over time (e.g., 50-150 ns); analysis of the flexibility of the indole scaffold in the binding site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. d-nb.info By analyzing a dataset of related indole derivatives, a QSAR model could predict the biological activity of this compound. nih.gov
The model would use molecular descriptors, which are numerical representations of the molecule's physicochemical properties. Key descriptors for this molecule would include:
Electronic Descriptors: Parameters related to the electron-withdrawing strength of the nitro group.
Steric Descriptors: Values representing the size and shape of the molecule.
Hydrophobic Descriptors: LogP values, which indicate the molecule's lipophilicity.
A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would generate contour maps highlighting regions where steric bulk or specific electrostatic features are favorable or unfavorable for activity. nih.gov For this molecule, the models would likely show that the hydrogen-bonding capacity of the carboxylic acid and the electrostatic properties of the nitro group are critical for activity. nih.gov
Conformational Analysis and Intermolecular Interactions
Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional shapes. The primary source of conformational flexibility is the rotation around the C6-C(OOH) single bond. The orientation of the carboxylic acid group relative to the indole ring can be predicted using computational energy profiling.
Intermolecular interactions are critical for understanding the compound's solid-state structure (crystal packing) and its interactions with biological macromolecules. Key interactions include:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). The indole N-H group is also a hydrogen bond donor. These groups can form strong intermolecular hydrogen bonds, often leading to the formation of dimers in the crystalline state. dntb.gov.uaacs.org
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems.
Other Interactions: The nitro group, while primarily an electronic modifier, can also participate in weaker C-H···O interactions. eurjchem.com
Analysis of related crystal structures shows that intermolecular O–H⋯O and N–H⋯O bonds are common motifs that stabilize the crystal lattice of indole carboxylic acids.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
4-Nitro-1H-indole-6-carboxylic acid serves as a crucial building block in the creation of intricate organic structures. Its functional groups, the nitro and carboxylic acid moieties, provide reactive sites for a variety of chemical transformations. For instance, the nitro group can be reduced to an amino group, while the carboxylic acid can be converted to an ester or amide, paving the way for the synthesis of a diverse range of substituted indoles. One notable application is in the Batcho-Leimgruber indole (B1671886) synthesis, a method used to construct the indole ring system from corresponding 2-nitrotoluenes. rsc.org This highlights the compound's utility in constructing the core of many biologically active molecules.
The synthesis of (1H-indol-6-yl)phosphonic acid derivatives, for example, showcases the strategic use of related nitroindoles. researchgate.net Though not directly starting from this compound, the methodologies employed in these syntheses, such as the reductive cyclization of enamines derived from dinitrophenyl compounds, illustrate the chemical principles that make nitroindoles versatile intermediates. researchgate.net The presence of the nitro group activates the molecule for specific reactions, allowing for the controlled introduction of various functional groups. researchgate.net
Precursor for the Development of Novel Heterocyclic Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, and this compound is a key precursor for creating novel heterocyclic systems. nih.gov Its structure allows for the fusion of other rings onto the indole core, leading to the formation of polycyclic compounds with unique three-dimensional shapes and biological activities. For example, derivatives of indole-2-carboxylic acid have been used to synthesize complex structures incorporating rings like oxadiazole, triazole, and thiazole. nih.gov
Research has demonstrated the synthesis of tricyclic heteroaromatic systems using 4-R-6-nitroindazoles as starting materials, which share the nitro-substitution pattern with this compound. researchgate.net These reactions, which can involve the regiospecific replacement of the nitro group, open pathways to a variety of fused heterocyclic compounds. researchgate.net The ability to construct such diverse molecular architectures is crucial for developing new drugs that can interact with a wide range of biological targets.
Investigations into Enzyme Inhibitory Activities
Derivatives of nitro-substituted indoles have been the focus of significant research into their potential as enzyme inhibitors. Two key enzymes that have been targeted are indoleamine 2,3-dioxygenase (IDO1) and fructose-1,6-bisphosphatase (FBPase).
Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step of tryptophan metabolism. sci-hub.senih.gov In the context of cancer, overexpression of IDO1 can lead to immune suppression, allowing tumors to evade the body's immune response. google.com Consequently, inhibitors of IDO1 are being investigated as potential cancer immunotherapies. acs.org Research has shown that various indole-2-carboxylic acid derivatives can act as IDO1 inhibitors. sci-hub.sesci-hub.se While direct studies on this compound as an IDO1 inhibitor are not extensively documented, the broader class of substituted indole carboxylic acids has shown promise, with some derivatives exhibiting inhibitory concentrations (IC50) in the low micromolar range. sci-hub.se
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the process of generating glucose in the liver. doi.orgnih.gov Inhibiting FBPase is a potential therapeutic strategy for type 2 diabetes, as it can help to lower blood glucose levels. doi.orgnih.gov A series of novel indole derivatives, specifically 7-nitro-1H-indole-2-carboxylic acids, have been designed and synthesized as allosteric inhibitors of FBPase. doi.orgresearchgate.net One of the most potent compounds identified in these studies had an IC50 value of 0.10 μM. doi.org These findings highlight the potential of nitro-substituted indole carboxylic acids in the development of new anti-diabetic agents.
The following table summarizes the inhibitory activities of some indole derivatives against these enzymes:
Table 1: Enzyme Inhibitory Activities of Indole Derivatives| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO | Low micromolar | sci-hub.se |
| 7-nitro-1H-indole-2-carboxylic acid derivatives | FBPase | 0.10 µM (most potent) | doi.org |
| 3-(2-carboxy-ethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | FBPase | Binds to allosteric site | nih.gov |
Research on Biological Target Interactions
The interaction of indole derivatives with various biological targets has been a subject of intense investigation. Two notable targets are HIV-1 integrase and the cannabinoid receptor 1 (CB1).
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV). acs.orgacs.org It catalyzes the integration of the viral DNA into the host cell's genome, a critical step in the viral life cycle. acs.org Inhibitors of this enzyme are a key component of modern antiretroviral therapy. rsc.org Research has identified indole derivatives as potential HIV-1 integrase inhibitors. acs.orgnih.gov For example, a series of indole-2-carboxylic acid derivatives showed enhanced inhibitory activity after optimization, with some compounds exhibiting IC50 values in the range of 10-15 µM. rsc.org Another study reported that a 4-nitro substituted benzenesulfonyl compound was the most potent in a series of synthesized compounds, highlighting the potential role of the nitro group in enhancing activity. acs.org
The CB1 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system and plays a role in various physiological processes, including pain, appetite, and mood. nih.govnih.gov It is a significant therapeutic target for a range of conditions. While direct studies on this compound as a CB1 ligand are limited, the indole scaffold is known to be a part of various CB1 receptor ligands. The development of novel ligands with specific affinities and efficacies for the CB1 receptor is an active area of research. nih.gov
Design and Synthesis of Derivatives for Antimicrobial and Antiviral Research
The indole scaffold is a common feature in many compounds with antimicrobial and antiviral properties. rjptonline.orgresearchgate.net Derivatives of this compound are being explored for their potential in these areas.
In antimicrobial research , various substituted indole derivatives have demonstrated significant activity against a range of bacterial pathogens. rjptonline.org For instance, some indole derivatives have been shown to disrupt bacterial cell wall synthesis. Chuangxinmycin, a naturally occurring indole-containing antibiotic, has shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net The synthesis of new indole derivatives, including those with nitro substitutions, is a promising strategy for developing new antibiotics to combat drug-resistant bacteria.
In antiviral research , indole derivatives have shown activity against a variety of viruses, including HIV, herpes simplex virus, and influenza virus. nih.govresearchgate.net As mentioned previously, indole-based compounds have been developed as HIV-1 integrase inhibitors. rsc.org Furthermore, Arbidol, an indole derivative, is a broad-spectrum antiviral drug used in some countries. nih.govrjptonline.org The synthesis of new derivatives based on the this compound scaffold could lead to the discovery of novel antiviral agents with improved efficacy and a broader spectrum of activity.
Development of Indole-Based Compounds in Anticancer Research through Apoptosis Induction Pathways
The indole ring is a key structural motif in many anticancer agents. nih.govnih.govmdpi.com One of the primary mechanisms by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.netwaocp.org
Derivatives of indole-2-carboxylic acid have been identified as potent inducers of apoptosis. researchgate.net For example, a series of indole-2-carboxylic acid benzylidene-hydrazides were discovered through a cell-based high-throughput screening assay. researchgate.net The initial hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis. researchgate.net Further structure-activity relationship studies led to the development of even more potent compounds. researchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for the design and synthesis of new anticancer drugs that work by triggering apoptosis in tumor cells.
The following table presents some research findings on indole derivatives as apoptosis inducers:
Table 2: Indole Derivatives as Apoptosis Inducers in Anticancer Research| Compound | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D (breast cancer) | G2/M arrest, apoptosis induction | researchgate.net |
| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | T47D (breast cancer) | Potent apoptosis inducer | researchgate.net |
| Indole-based Bcl-2 inhibitors (U1-6) | MCF-7, MDA-MB-231, A549 | Potent inhibitory activity, apoptosis induction | nih.govresearchgate.net |
Studies on Anti-inflammatory and Antioxidant Mechanisms
Indole derivatives have also been investigated for their anti-inflammatory and antioxidant properties. rjptonline.org
Anti-inflammatory activity has been observed in various indole derivatives. For example, a series of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties substituted at the C-3 position of the indole ring have been synthesized and evaluated for their anti-inflammatory effects. rjptonline.org The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory cytokine production.
Antioxidant properties have also been reported for several indole derivatives. rjptonline.org Indole-2 and indole-3-carboxamides have been shown to have a strong scavenging effect on hydroxyl radicals. rjptonline.org The ability of these compounds to protect cells from oxidative damage suggests their potential use in the prevention and treatment of diseases associated with oxidative stress.
Contributions to the Understanding of Biochemical Pathways (e.g., Tryptophan Metabolism)
The structural similarity of this compound to the essential amino acid tryptophan and its various metabolites positions it as a valuable chemical tool for interrogating complex biochemical systems. Tryptophan is metabolized in the body through several major routes, including the kynurenine (B1673888), serotonin, and indole pathways, which are regulated by a cascade of specific enzymes. nih.govfrontiersin.orgfrontiersin.orgnih.gov These pathways produce a wide array of bioactive compounds that are crucial for physiological homeostasis, and their dysregulation is linked to numerous diseases. nih.govmdpi.comnih.gov Synthetic analogs like this compound allow researchers to probe the function, specificity, and mechanism of the enzymes central to these metabolic networks.
While direct studies employing this compound in tryptophan metabolism are not extensively documented, research on closely related indole scaffolds provides a strong basis for its utility. A pivotal area of investigation is the engineering of enzymes to alter their natural substrate preference, a field where indole derivatives are instrumental. For instance, researchers have successfully engineered variants of the tryptophan halogenase enzyme, RebH, which naturally halogenates tryptophan. researchgate.netnih.gov In these studies, indole derivatives, including indole-6-carboxylic acid (the parent compound of this compound), were used as substrates to screen for and characterize new enzyme variants. researchgate.netresearchgate.net
One study demonstrated a complete switch in specificity, where the engineered RebH variants efficiently halogenated various indole substrates but were completely inactive toward their natural substrate, tryptophan. researchgate.netnih.gov This illustrates how indole carboxylic acids can be used to guide the directed evolution of enzymes, helping to elucidate the roles of specific amino acid residues in the enzyme's active site that govern substrate recognition and catalytic activity. nih.gov
The introduction of a nitro group at the 4-position of the indole ring, as in this compound, significantly alters the electronic properties of the molecule. This modification creates a unique chemical probe. The electron-withdrawing nature of the nitro group can influence how the molecule interacts with enzyme active sites, providing insights into the electronic requirements for substrate binding and turnover. This makes the compound a potentially powerful tool for studying enzymes in the tryptophan metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which are the rate-limiting enzymes of the kynurenine pathway and are important targets in immunology and oncology. frontiersin.orgnih.govnih.gov
Furthermore, nitroindole derivatives have been investigated for a range of biological activities, underscoring their role as modulators of biological processes. nih.govfrontiersin.org For example, various nitro-substituted indoles have been synthesized and evaluated as potential anticancer agents and as inhibitors of enzymes like fructose-1,6-bisphosphatase. nih.govacs.org These findings support the principle that the this compound scaffold has significant potential for use in biochemical research to dissect metabolic pathways and develop novel therapeutic strategies.
Interactive Data Table: Research on Enzyme Engineering Using an Indole Carboxylic Acid Scaffold
| Enzyme Studied | Natural Substrate | Engineered For | Probe Substrate Used | Key Finding | Reference |
| RebH Halogenase | L-tryptophan | Altered Substrate Specificity | Indole-6-carboxylic acid | Mutant enzymes showed increased activity for brominating indole-6-carboxylic acid compared to the parent enzyme. | researchgate.net |
| RebH Halogenase | L-tryptophan | Switch in Substrate Specificity | Various indole derivatives | Engineered variants became completely inactive towards tryptophan but efficiently halogenated novel indole substrates. | nih.gov |
Conclusion and Future Perspectives in 4 Nitro 1h Indole 6 Carboxylic Acid Research
Summary of Key Research Advances
Direct research focused exclusively on 4-nitro-1H-indole-6-carboxylic acid is limited. However, significant advances in the synthesis of closely related 4,6-disubstituted indoles provide a foundation for future work. A notable development is the successful synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives. researchgate.net This was achieved via a Batcho–Leimgruber synthetic protocol, starting from (4-methyl-3,5-dinitrophenyl)phosphonates. researchgate.net The reaction with dimethylformamide dimethyl acetal (B89532) to form the respective enamine, followed by a reductive cyclization, demonstrates a viable pathway to the 4-nitroindole (B16737) scaffold. researchgate.net
Furthermore, attempts to synthesize other functionalized 4-nitroindoles, such as 4-nitro-1-TIPS-indole-3-carboxylic acid, highlight the chemical tractability and challenges associated with this scaffold. dundee.ac.uk While direct synthesis of the title compound is not extensively documented in peer-reviewed literature, its commercial availability suggests that synthetic routes have been established.
Identification of Emerging Research Frontiers
The primary emerging frontier for this compound is its potential application as a versatile building block in medicinal chemistry and materials science. The indole (B1671886) nucleus is a privileged structure in drug discovery, and the specific arrangement of the nitro and carboxylic acid groups on this scaffold opens doors to a variety of chemical modifications. rjptonline.org
Future research is likely to focus on leveraging the compound's functional groups for the synthesis of more complex molecules. The nitro group can serve as a precursor to an amino group, which is a key functional group in many biologically active compounds. The carboxylic acid provides a handle for forming amides, esters, and other derivatives. The exploration of these derivatives in creating libraries of novel compounds for biological screening is a significant area of opportunity.
Potential for Novel Synthetic Methodologies
While the Batcho-Leimgruber approach has proven effective for related compounds, there is considerable scope for the development of more modern and efficient synthetic methodologies for this compound. researchgate.net Classical indole syntheses like the Fischer, Madelung, and Reissert methods could potentially be adapted, though they may face challenges with regioselectivity and functional group tolerance, especially with the deactivating nitro group. bhu.ac.in
Modern synthetic approaches that are yet to be applied to this specific molecule include:
Palladium-catalyzed cross-coupling reactions: These methods could be employed to introduce various substituents onto the indole core, building upon a pre-formed this compound skeleton.
C-H activation/functionalization: Directing group-assisted C-H activation could offer a more atom-economical and efficient route to functionalized derivatives, potentially bypassing the need for pre-functionalized starting materials.
Flow chemistry: For industrial-scale production, the development of continuous flow processes could offer improved safety, efficiency, and scalability over traditional batch methods, particularly when handling nitrated compounds. evitachem.com
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Approach | Potential Application to this compound |
| Batcho-Leimgruber Synthesis | A demonstrated route for related 4-nitro-6-substituted indoles, adaptable for the synthesis of the title compound. researchgate.net |
| Fischer Indole Synthesis | Could be explored, but may require specific arylhydrazone precursors and harsh acidic conditions that might be incompatible with the nitro group. bhu.ac.in |
| Palladium-Catalyzed Reactions | Useful for further derivatization of the indole ring, creating a library of compounds for screening. |
| C-H Activation | A modern approach for direct functionalization, potentially offering a more streamlined synthesis of derivatives. |
| Flow Chemistry | Applicable for safer and more efficient large-scale production. evitachem.com |
Unexplored Biological Activities and Pre-clinical Therapeutic Applications
The biological profile of this compound remains largely unexplored. However, based on the known activities of other nitro-substituted and carboxyl-functionalized indoles, several potential therapeutic applications can be hypothesized, warranting future investigation.
Indole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. rjptonline.org For instance, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme implicated in type 2 diabetes. researchgate.net Other nitro-indole derivatives have been explored as potential HIV-1 integrase strand transfer inhibitors. nih.gov
The presence of the nitro group, a known pharmacophore in certain antimicrobial and anticancer agents, combined with the indole-6-carboxylic acid moiety, suggests several promising areas for preclinical investigation:
Anticancer Activity: The compound could be evaluated for cytotoxic effects against various cancer cell lines. The nitro group can be bioreduced in hypoxic tumor environments to form reactive species, a strategy used in some cancer therapies.
Antimicrobial Properties: Many nitroaromatic compounds exhibit antimicrobial activity. This compound and its derivatives could be screened against a panel of pathogenic bacteria and fungi.
Enzyme Inhibition: The molecule could serve as a scaffold for the design of inhibitors for various enzymes, following the precedent of other substituted indole-carboxylic acids in targeting enzymes like phospholipase A2 and fructose-1,6-bisphosphatase. researchgate.netacs.org
The table below outlines potential areas for biological screening.
| Potential Biological Activity | Rationale Based on Related Compounds |
| Anticancer | The nitroaromatic moiety is a known pharmacophore in some anticancer drugs; indole derivatives have shown broad anticancer activity. rjptonline.org |
| Antimicrobial | Nitro-containing heterocycles are a well-established class of antimicrobial agents. |
| Enzyme Inhibition | Substituted indole-carboxylic acids have been successfully developed as inhibitors for various enzymes. researchgate.netacs.org |
| Antiviral | Certain indole derivatives have shown promise as antiviral agents, including against HIV. rjptonline.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-nitro-1H-indole-6-carboxylic acid, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves nitration of a pre-functionalized indole precursor. For example, regioselective nitration at the 4-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent carboxylation at the 6-position may employ carboxyl group introduction via Friedel-Crafts acylation or transition-metal-catalyzed carbonylation. Purification often requires recrystallization from ethanol/water or chromatography (silica gel, eluent: ethyl acetate/hexane). Analytical validation (e.g., ¹H/¹³C NMR, LC-MS) is essential to confirm regiochemistry and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm the presence of nitro (-NO₂) and carboxylic acid (-COOH) groups through characteristic shifts (e.g., nitro groups deshield adjacent protons).
- FT-IR : Identify ν(C=O) (~1700 cm⁻¹) and ν(NO₂) (~1520, 1350 cm⁻¹).
- HPLC-MS : Assess purity (>98%) and molecular ion ([M-H]⁻ at m/z 207).
- Elemental Analysis : Verify C, H, N, O percentages against theoretical values .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported spectroscopic data for nitro-substituted indole derivatives?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., 2D NMR like HSQC/HMBC to assign ambiguous signals). Compare results with computational predictions (DFT-based chemical shift calculations). Consult crystallographic data (if available) to confirm substituent positions. Replicate synthesis and characterization under standardized conditions to isolate batch-specific variability .
Q. How can this compound be utilized in crystallographic studies, and what software tools are suitable for structure refinement?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: DMSO/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXL for structure refinement, leveraging its robust handling of nitro and carboxylic acid groups. Validate thermal parameters and hydrogen bonding networks with PLATON or Olex2 . Publish CIF files in the Cambridge Structural Database (CSD) for community access .
Q. What experimental frameworks are effective for studying the stability and reactivity of this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : TGA/DSC to determine decomposition temperatures.
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC.
- pH-Dependent Reactivity : Test solubility and stability in buffers (pH 2–12) over 24–72 hours.
- Reactivity Screening : Assess compatibility with common reagents (e.g., reductants like Zn/HCl) to identify hazardous byproducts .
Q. How can researchers design biologically relevant studies involving this compound, such as enzyme inhibition assays?
- Methodological Answer : Prioritize target identification via molecular docking (e.g., AutoDock Vina ) against enzymes with indole-binding pockets (e.g., tryptophan hydroxylase). Optimize assay conditions:
- Buffer : Phosphate buffer (pH 7.4) with DMSO ≤1% (v/v) for solubility.
- Controls : Include a known inhibitor (e.g., p-chlorophenylalanine) and vehicle control.
- Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal.
- Emergency Procedures : For skin contact, rinse with water for 15 minutes; consult SDS for nitro compound-specific first aid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
